1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]ethanone
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Overview
Description
1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]ethanone is a chemical compound that features a bromopyrimidine moiety attached to an azetidine ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]ethanone typically involves the following steps:
Formation of the Bromopyrimidine Moiety: The bromopyrimidine moiety can be synthesized by brominating a pyrimidine derivative using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Coupling Reaction:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, high-throughput screening for reaction conditions, and employing catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]ethanone involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-2-yl)ethanone: Similar structure but with a pyridine ring instead of a pyrimidine ring.
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Contains a piperidine ring instead of an azetidine ring.
1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole: Features a benzimidazole moiety instead of an ethanone group.
Uniqueness
1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]ethanone is unique due to its combination of a bromopyrimidine moiety with an azetidine ring and an ethanone group. This unique structure imparts specific chemical properties and biological activities that are distinct from similar compounds.
Properties
IUPAC Name |
1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c1-6(14)7-4-13(5-7)9-11-2-8(10)3-12-9/h2-3,7H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRFOVNXTNMVSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CN(C1)C2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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